molecular formula C8H6N2O3S B2935241 2-Methoxy-5-nitrobenzo[d]thiazole CAS No. 1421491-60-2

2-Methoxy-5-nitrobenzo[d]thiazole

Cat. No.: B2935241
CAS No.: 1421491-60-2
M. Wt: 210.21
InChI Key: RTCUQAOADSIOBB-UHFFFAOYSA-N
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Description

2-Methoxy-5-nitrobenzo[d]thiazole is a heterocyclic compound that belongs to the benzothiazole family This compound is characterized by the presence of a methoxy group at the second position and a nitro group at the fifth position on the benzothiazole ring

Mechanism of Action

Target of Action

Similar compounds, such as benzothiazole derivatives, have been found to inhibit cox-1 . COX-1, or cyclooxygenase-1, is an enzyme that plays a key role in the conversion of arachidonic acid to prostaglandins, which are involved in various physiological processes including inflammation and pain sensation.

Mode of Action

Benzothiazole derivatives have been shown to inhibit cox-1, thereby reducing the production of prostaglandins . This suggests that 2-Methoxy-5-nitrobenzo[d]thiazole may interact with its targets in a similar manner, leading to changes in cellular processes.

Pharmacokinetics

Thiazole compounds are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties could influence the bioavailability of this compound.

Result of Action

Based on the potential inhibition of cox-1, it could lead to a decrease in the production of prostaglandins, potentially reducing inflammation and pain sensation .

Biochemical Analysis

Biochemical Properties

It is known that thiazoles, the class of compounds to which it belongs, have diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules

Cellular Effects

The cellular effects of 2-Methoxy-5-nitrobenzo[d]thiazole are also not fully known. Thiazole derivatives have been found to have potent inhibitory effects against M. tuberculosis . This suggests that this compound may also have significant effects on cellular function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound is not yet fully understood. Thiazole derivatives have been found to have potent inhibitory effects against M. tuberculosis . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-5-nitrobenzo[d]thiazole typically involves the nitration of 2-methoxybenzothiazole. One common method includes the reaction of 2-methoxybenzothiazole with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the fifth position.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for better control over reaction parameters, leading to higher yields and purity of the final product. The use of environmentally friendly nitrating agents and solvents is also considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-5-nitrobenzo[d]thiazole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions to form sulfoxides or sulfones.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.

    Substitution: Sodium hydride, alkyl halides, dimethylformamide as solvent.

    Oxidation: Hydrogen peroxide, acetic acid as solvent.

Major Products Formed:

    Reduction: 2-Amino-5-nitrobenzo[d]thiazole.

    Substitution: 2-Alkoxy-5-nitrobenzo[d]thiazole derivatives.

    Oxidation: this compound sulfoxide or sulfone.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits antimicrobial and antifungal activities, making it a candidate for the development of new antibiotics.

    Medicine: Research has shown its potential as an anti-inflammatory agent and its ability to inhibit certain enzymes involved in disease pathways.

    Industry: It is used in the synthesis of dyes and pigments due to its chromophoric properties.

Comparison with Similar Compounds

2-Methoxy-5-nitrobenzo[d]thiazole can be compared with other benzothiazole derivatives such as:

    2-Amino-5-nitrobenzo[d]thiazole: Similar in structure but with an amino group instead of a methoxy group, exhibiting different reactivity and biological activity.

    2-Methoxy-6-nitrobenzo[d]thiazole: The nitro group is at the sixth position, leading to variations in chemical behavior and applications.

    2-Methoxy-5-chlorobenzo[d]thiazole: The nitro group is replaced by a chlorine atom, resulting in different chemical properties and uses.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

2-methoxy-5-nitro-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3S/c1-13-8-9-6-4-5(10(11)12)2-3-7(6)14-8/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTCUQAOADSIOBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(S1)C=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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